molecular formula C13H18N2O4 B1272745 Boc-L-2-Pyridylalanine CAS No. 71239-85-5

Boc-L-2-Pyridylalanine

Cat. No.: B1272745
CAS No.: 71239-85-5
M. Wt: 266.29 g/mol
InChI Key: KMODKKCXWFNEIK-JTQLQIEISA-N
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Description

Boc-L-2-Pyridylalanine, also known as N-Boc-3-(2-pyridyl)-L-alanine, is a synthetic amino acid derivative. It is widely used in medicinal chemistry and biochemistry research. This compound is a derivative of the natural amino acid phenylalanine and is commonly used as a building block in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-2-Pyridylalanine can be synthesized through various methods. One common approach involves the asymmetric hydrogenation of dehydroamino acid derivatives using rhodium complexes . Another method includes coupling reactions of functionalized heterocycles with Schöllkopf reagent followed by acid hydrolysis . Additionally, chemoenzymatic routes using α-chymotrypsin have been developed to produce enantiomerically pure derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using photoredox processes. For example, reacting 2-bromopyridine with dehydroalanine substrate under photoredox conditions can yield the desired product without the need for special equipment .

Chemical Reactions Analysis

Types of Reactions

Boc-L-2-Pyridylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridylalanine oxides, while reduction can produce pyridylalanine alcohols.

Scientific Research Applications

Boc-L-2-Pyridylalanine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: It serves as a probe to study biological mechanisms and functions.

    Medicine: The compound is utilized in the development of therapeutic agents and drugs.

    Industry: It is employed in the production of biologically active natural products and polypeptide compounds.

Mechanism of Action

The mechanism of action of Boc-L-2-Pyridylalanine involves its incorporation into peptide sequences, where it can act as a substrate or inhibitor for various enzymes. For example, it can inhibit elastase from Pseudomonas aeruginosa, an enzyme involved in nosocomial infections . The molecular targets and pathways involved include interactions with enzyme active sites and inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azatyrosine: An antibiotic agent with antitumor properties.

    3-Pyridylalanine: Known for its anti-inflammatory activity and use as a contraceptive agent.

Uniqueness

Boc-L-2-Pyridylalanine is unique due to its versatility as a building block in organic synthesis and its ability to act as a substrate or inhibitor in various biochemical processes. Its synthetic accessibility and wide range of applications make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODKKCXWFNEIK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370328
Record name Boc-L-2-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71239-85-5
Record name Boc-L-2-Pyridylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-3-(2-pyridyl)-Ala-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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